Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, can interact with multiple receptors and enzymes in biological systems .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been shown to have diverse biological activities, suggesting they may influence a variety of biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate typically involves the bromination of a thiazole precursor followed by esterification. One common method is to start with 2-bromo-5-methylthiazole, which undergoes bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting dibromo compound is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or column chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding thiazole derivative without the bromine atoms.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Reduction: Formation of 2-bromo-5-methylthiazole.
Ester Hydrolysis: Formation of 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetic acid.
Scientific Research Applications
Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2-(2-chloro-5-methyl-1,3-thiazol-4-yl)acetate: Similar structure but with a chlorine atom instead of a second bromine atom.
Ethyl 2-bromo-2-(2-bromo-1,3-thiazol-4-yl)acetate: Lacks the methyl group on the thiazole ring.
Uniqueness
Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is unique due to the presence of two bromine atoms and a methyl group on the thiazole ring, which can significantly influence its reactivity and biological activity compared to similar compounds .
Biological Activity
Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by two bromine atoms and an ethyl ester group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 250.06 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that thiazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy depending on their structural modifications .
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound may act as an inhibitor of specific cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Thiazoles have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they may inhibit lysyl oxidase (LOX), an enzyme linked to tumor metastasis .
- Receptor Modulation : The compound may interact with biological receptors, modulating signaling pathways that are crucial for cell proliferation and survival.
- Nucleophilic Substitution : The presence of bromine atoms allows for nucleophilic substitution reactions that can lead to the formation of more biologically active derivatives.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in determining its biological activity. Key findings from SAR studies indicate:
- The presence of electron-donating groups (like methyl) enhances the compound's reactivity and biological efficacy.
- The dual bromination at specific positions on the thiazole ring significantly influences its interaction with biological targets .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various thiazole derivatives, this compound was tested against E. coli and S. aureus. The results indicated that this compound exhibited comparable efficacy to standard antibiotics like norfloxacin, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of thiazole derivatives highlighted this compound's ability to induce apoptosis in human cancer cell lines. The study found that this compound inhibited cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics such as doxorubicin .
Properties
IUPAC Name |
ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO2S/c1-3-13-7(12)5(9)6-4(2)14-8(10)11-6/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQIKDGYXCCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(SC(=N1)Br)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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